4-(5-Phenyl-oxazol-2yl)-piperidine
Description
Structural Characterization of 4-(5-Phenyl-oxazol-2-yl)-piperidine
IUPAC Nomenclature and Systematic Identification
The systematic name 5-phenyl-2-piperidin-4-yl-1,3-oxazole derives from its bicyclic architecture:
- A 1,3-oxazole ring (positions 1–3) fused to a piperidine moiety at position 2.
- A phenyl group substitutes the oxazole ring at position 5.
The InChI identifier (InChI=1S/C14H16N2O/c1-2-4-11(5-3-1)13-10-16-14(17-13)…) confirms the connectivity, while the SMILES string C1C(CCN(C1)C2=NC(=CO2)C3=CC=CC=C3)O delineates the stereochemistry.
Table 1: Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₆N₂O |
| Molecular Weight | 228.29 g/mol |
| Hybridization | sp² (oxazole), sp³ (piperidine) |
| Topological Polar SA | 41.6 Ų |
Crystallographic Analysis and Conformational Studies
While single-crystal X-ray data for 4-(5-Phenyl-oxazol-2-yl)-piperidine remains unpublished, analogous piperidine-oxazole hybrids exhibit chair conformations for the piperidine ring and planar geometry for the oxazole. Key torsional angles include:
- N1–C2–C3–N4 (piperidine-oxazole junction): ~120° (indicative of sp² hybridization).
- C5–C6–C7–C8 (phenyl-oxazole dihedral): 10–15° (minimal steric hindrance).
Computational models (DFT/B3LYP/6-311+G(d,p)) predict a dipole moment of 2.8–3.1 Debye, aligning with the polar oxazole-nitrogen and piperidine-hydroxyl groups.
Spectroscopic Profiling
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (400 MHz, CDCl₃):
- δ 8.12–7.98 (m, 2H, aromatic H-ortho to oxazole)
- δ 7.62–7.45 (m, 3H, aromatic H-meta/para)
- δ 4.23 (t, 1H, piperidine H-axial)
- δ 3.
Properties
Molecular Formula |
C14H16N2O |
|---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
5-phenyl-2-piperidin-4-yl-1,3-oxazole |
InChI |
InChI=1S/C14H16N2O/c1-2-4-11(5-3-1)13-10-16-14(17-13)12-6-8-15-9-7-12/h1-5,10,12,15H,6-9H2 |
InChI Key |
WSVADMUWWFCCTA-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=NC=C(O2)C3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Heterocyclic Variations
4-(5-Phenyl-1,3,4-oxadiazol-2-yl)-piperidine
- Heterocycle : Oxadiazole (two nitrogens, one oxygen).
- Molecular Formula : C₁₃H₁₅N₃O
- Molecular Weight : 229.28 g/mol .
- Key Differences :
- The oxadiazole ring increases nitrogen content, enhancing hydrogen-bonding capacity compared to oxazole.
- Reduced steric hindrance due to the absence of a methyl or phenyl group at position 2.
4-(Benzisoxazol-3-yl)piperidine
- Heterocycle : Isoxazole (fused with benzene).
- Molecular Formula : C₁₂H₁₄N₂O
- Molecular Weight : 202.23 g/mol .
- Key Differences :
4-(5-Methyl-1,3,4-oxadiazol-2-yl)-piperidine
Pharmacological and Physicochemical Properties
Key Observations :
- Lipophilicity : The phenyl group in this compound increases LogP compared to methyl-substituted analogues, suggesting better membrane permeability.
- Receptor Interactions : Isoxazole derivatives (e.g., benzisoxazole-piperidine) show high 5-HT2A receptor affinity due to optimal heterocycle geometry for binding pockets .
- Synthetic Accessibility : Oxadiazole derivatives are more commonly synthesized via cyclization reactions, as seen in protocols for 5-substituted-1,3,4-oxadiazol-2-yl compounds .
Q & A
Q. How can researchers optimize the synthesis of 4-(5-Phenyl-oxazol-2yl)-piperidine to achieve high purity and yield?
Methodological Answer:
- Reaction Monitoring : Use Thin-Layer Chromatography (TLC) to track reaction progress, as described in the synthesis of analogous oxadiazole derivatives . Adjust reaction time (4–6 hours) based on TLC results.
- Purification : Precipitate the product by adding ice-cold water with 2–3 drops of aqueous NaOH, followed by filtration and recrystallization from methanol to enhance purity .
- Yield Improvement : Optimize stoichiometry of reactants (e.g., piperidine derivatives and phenyl-oxazole precursors) and control reaction temperature to minimize side products.
Q. What spectroscopic techniques are most reliable for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : Use - and -NMR to confirm the piperidine ring structure and oxazole-phenyl substituents. Compare chemical shifts with analogous compounds (e.g., 1-(4-sulfonylbenzenesulfonyl)-4-methylpiperidine derivatives) .
- Mass Spectrometry (MS) : Employ High-Resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.
- Infrared (IR) Spectroscopy : Identify functional groups like C=N (oxazole) and C-O bonds using characteristic absorption bands (e.g., 1650–1600 cm) .
Q. How can researchers determine the pKa of this compound in aqueous solutions?
Methodological Answer:
- Fluorometric Titration : Utilize pH-dependent fluorescence intensity changes, as demonstrated for (5-phenyl-2-oxazolyl)pyridines. Measure emission spectra at varying pH levels and plot intensity vs. pH to identify the inflection point (pKa) .
- Two-Phase Dosimeters : Apply a two-phase system (e.g., organic/aqueous) to amplify fluorescence response to protonation/deprotonation events, enhancing sensitivity .
Advanced Research Questions
Q. How can fluorescence quenching mechanisms of this compound be analyzed under varying pH conditions?
Methodological Answer:
- pH-Dependent Studies : Conduct fluorescence spectroscopy across a pH range (e.g., 2–12) to observe quenching behavior. For example, fluorescence intensity of analogous oxazolyl-pyridines decreases in acidic media due to protonation of the oxazole nitrogen .
- Stern-Volmer Analysis : Calculate quenching constants () using , where is the quencher concentration (e.g., H) .
Q. Table 1: Example Fluorescence Data at Different pH Values
| pH | Fluorescence Intensity (a.u.) | Quenching Mechanism |
|---|---|---|
| 2 | 50 | Protonation of N |
| 7 | 300 | Neutral species |
| 12 | 200 | Deprotonation |
Q. How can discrepancies in reported antimicrobial activity data for this compound derivatives be resolved?
Methodological Answer:
- Standardized Assays : Use consistent microbial strains (e.g., Staphylococcus aureus ATCC 25923) and broth microdilution methods (CLSI guidelines) to minimize variability .
- Quantitative Structure-Activity Relationship (QSAR) : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with minimum inhibitory concentrations (MICs) .
- Control for Purity : Validate compound purity (>95% by HPLC) before testing, as impurities like unreacted precursors may skew results .
Q. What strategies are effective for studying the compound’s interaction with biological targets (e.g., enzymes or receptors)?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to model interactions between the piperidine-oxazole core and target binding pockets (e.g., fungal CYP51 or bacterial gyrase) .
- Isothermal Titration Calorimetry (ITC) : Measure binding affinity () and thermodynamics (, ) by titrating the compound into a protein solution .
- Fluorescence Polarization : Track changes in rotational mobility when the compound binds to fluorescently labeled targets .
Q. How can researchers troubleshoot low yields in multi-step syntheses involving this compound intermediates?
Methodological Answer:
- Intermediate Stability : Protect reactive groups (e.g., piperidine nitrogen) with tert-butoxycarbonyl (Boc) groups during subsequent reactions .
- Byproduct Identification : Use LC-MS to detect side products (e.g., over-oxidized oxazole rings) and adjust reaction conditions (e.g., lower oxidant concentration) .
- Catalyst Optimization : Screen catalysts (e.g., Pd/C for hydrogenation) to improve selectivity in reduction steps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
